1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide 1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 953181-84-5
VCID: VC5346120
InChI: InChI=1S/C23H22FN3O3/c1-14-3-8-20(9-15(14)2)27-13-17(10-22(27)28)23(29)25-12-19-11-21(30-26-19)16-4-6-18(24)7-5-16/h3-9,11,17H,10,12-13H2,1-2H3,(H,25,29)
SMILES: CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F)C
Molecular Formula: C23H22FN3O3
Molecular Weight: 407.445

1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 953181-84-5

Cat. No.: VC5346120

Molecular Formula: C23H22FN3O3

Molecular Weight: 407.445

* For research use only. Not for human or veterinary use.

1-(3,4-dimethylphenyl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide - 953181-84-5

Specification

CAS No. 953181-84-5
Molecular Formula C23H22FN3O3
Molecular Weight 407.445
IUPAC Name 1-(3,4-dimethylphenyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C23H22FN3O3/c1-14-3-8-20(9-15(14)2)27-13-17(10-22(27)28)23(29)25-12-19-11-21(30-26-19)16-4-6-18(24)7-5-16/h3-9,11,17H,10,12-13H2,1-2H3,(H,25,29)
Standard InChI Key HCZCLMSJVHECHW-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F)C

Introduction

Structural Characteristics and Nomenclature

The compound features a 5-oxopyrrolidine core substituted at three critical positions:

  • Position 1: A 3,4-dimethylphenyl group, contributing hydrophobicity and steric bulk.

  • Position 3: A carboxamide moiety linked to a methylene-bridged isoxazole ring.

  • Isoxazole substituent: A 4-fluorophenyl group at position 5 of the isoxazole, enhancing electronic interactions with biological targets.

Molecular Formula: C₂₃H₂₂FN₃O₃
Molecular Weight: 407.445 g/mol
IUPAC Name: 1-(3,4-Dimethylphenyl)-N-[(5-(4-fluorophenyl)-1,2-oxazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide

Synthetic Routes and Optimization

Key Synthetic Steps

The synthesis involves multi-step organic reactions, as outlined below:

Table 1: Synthesis Protocol and Conditions

StepReaction TypeReagents/ConditionsYieldCitation
1Formation of Isoxazole RingPropargyl alcohol derivative, NIS, TfOH, 83°C, 5 h51%
2Carboxamide CouplingEDC/DCC, DMF, room temperature68%
3PurificationColumn chromatography (EtOAc/hexane, 3:7)>95%

The isoxazole ring is synthesized via a halogen-mediated cyclization of propargyl alcohol derivatives, followed by a coupling reaction between the pyrrolidinone-carboxylic acid intermediate and the isoxazole-methylamine derivative using carbodiimide coupling agents .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue/DescriptionMethod of AnalysisCitation
Solubility (aq.)0.12 mg/mL (25°C)HPLC-UV
LogP2.87Computational modeling
Thermal StabilityDecomposes at 218°CTGA-DSC
CrystallinityAmorphousXRD

The compound exhibits moderate lipid solubility (LogP = 2.87), suggesting adequate blood-brain barrier permeability for central nervous system targets. Its low aqueous solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatization.

Biological Activity and Mechanisms

Cell LineIC₅₀ (24 h)IC₅₀ (48 h)Citation
MDA-MB-23118.7 ± 1.212.4 ± 0.9
Panc-122.3 ± 2.115.8 ± 1.5

Mechanistic studies suggest inhibition of histone deacetylases (HDACs) and induction of apoptosis via caspase-3/7 activation . The 4-fluorophenylisoxazole moiety enhances target binding affinity through halogen bonding with HDAC catalytic pockets .

Neuropharmacological Activity

Preliminary assays indicate moderate affinity for GABAₐ receptors (Kᵢ = 1.4 µM) and histamine H₃ receptors (Kᵢ = 2.8 µM), positioning it as a candidate for anxiolytic or cognitive-enhancing therapies. The dimethylphenyl group likely modulates receptor subtype selectivity.

Industrial and Pharmacological Relevance

Drug Development Prospects

  • Neurodegenerative Diseases: Structural analogs of pyrrolidinones have shown efficacy in Alzheimer’s models by reducing β-amyloid aggregation .

  • Oncology: HDAC inhibition synergizes with checkpoint inhibitors in preclinical melanoma models .

  • Anti-Inflammatory Applications: Isoxazole derivatives suppress NF-κB signaling in RAW 264.7 macrophages.

Challenges and Optimization Needs

  • Metabolic Stability: Microsomal assays indicate rapid hepatic clearance (t₁/₂ = 23 min), necessitating prodrug approaches.

  • Selectivity: Off-target binding to adrenergic receptors (α₂A Kᵢ = 4.7 µM) may limit therapeutic utility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator